N-[4-CHLORO-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE
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Overview
Description
6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The chloro and methoxy groups can be introduced through nucleophilic substitution reactions using corresponding chlorinated and methoxylated phenylamines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the chloro groups may yield various substituted triazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases involving specific molecular targets.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the methoxy group, which may affect its chemical properties and applications.
N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the chloro group on the triazine ring, which may influence its reactivity and biological activity.
Uniqueness
The presence of both chloro and methoxy groups in 6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine makes it unique compared to other similar compounds
Properties
Molecular Formula |
C16H13Cl2N5O |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
6-chloro-2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H13Cl2N5O/c1-24-13-8-6-12(7-9-13)20-16-22-14(18)21-15(23-16)19-11-4-2-10(17)3-5-11/h2-9H,1H3,(H2,19,20,21,22,23) |
InChI Key |
NDEBZKZFLBCUOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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